(+-)-Dimethindene is the racemic, free base form of a first-generation H1 histamine receptor antagonist belonging to the indenopyridine class. It functions as a potent, selective H1 antagonist and also exhibits anticholinergic properties. As a chiral compound, its biological activity is stereospecific, with the antihistaminic effects primarily attributed to one enantiomer. While commonly formulated as its maleate salt for enhanced water solubility in clinical preparations, the free base (CAS 5636-83-9) offers distinct physicochemical properties critical for specific research, formulation, and synthesis applications where the salt form is less suitable.
Procuring the correct form of Dimethindene is critical as the free base, maleate salt, and individual enantiomers are not functionally interchangeable. The free base, (+-)-Dimethindene (CAS 5636-83-9), is soluble in DMSO but not in water, making it suitable for organic synthesis or formulation in lipophilic media where the water-soluble maleate salt would be inappropriate. Furthermore, as a racemate, its H1 receptor antagonist activity is a composite of a highly active (R)-(-)-enantiomer and a significantly less active (S)-(+)-enantiomer. Therefore, substituting with the pure (R)-(-)-enantiomer would provide higher potency, while using the racemate is a cost-effective choice for applications not requiring maximum stereospecific activity or for use as a racemic baseline in chiral studies.
(+-)-Dimethindene free base is documented as being soluble in DMSO but not in water. In contrast, its common procurement alternative, Dimethindene Maleate, is described as slightly soluble or sparingly soluble in water and soluble in methanol. This difference is critical for experimental design.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO, not in water |
| Comparator Or Baseline | Dimethindene Maleate: Slightly soluble in water, soluble in methanol |
| Quantified Difference | Qualitatively opposite solubility in aqueous vs. non-aqueous polar aprotic solvents. |
| Conditions | Standard laboratory solvents. |
For synthesis or formulation in aprotic or lipophilic systems, the free base is required, as the maleate salt's poor solubility in such media would impede reactivity and homogeneity.
The antihistaminic activity of dimethindene is highly stereospecific. The (R)-(-)-enantiomer is the active eutomer for histamine H1 receptor binding, while the (+) isomer is approximately 30 times less potent. Studies on guinea-pig ileum showed the (+) isomer exhibited 'classical' competitive antagonism with a pA2 of 7.7, whereas the (-) isomer (and the racemate) showed potent, non-competitive antagonism with a pA2 of 9.3 for the racemate. This indicates the racemate's activity is diluted by the presence of the less active enantiomer.
| Evidence Dimension | H1 Receptor Antagonist Potency (pA2) |
| Target Compound Data | pA2 = 9.3 (racemate) |
| Comparator Or Baseline | (+)-enantiomer: pA2 = 7.7 |
| Quantified Difference | The (+) isomer is ~30-fold less potent than the (-) isomer; the racemate's potency is dominated by the (-) isomer. |
| Conditions | Functional assay on histamine-stimulated guinea-pig ileum. |
Procuring the racemate is a cost-effective option for baseline studies, whereas applications requiring maximum H1 antagonist potency and stereochemical purity necessitate the specific (R)-(-)-enantiomer.
In radioligand binding studies using guinea-pig cerebral cortex membranes, dimethindene demonstrated high affinity for histamine H1 receptors (Ki = 1.5 nM). Its affinity for M1 muscarinic receptors was significantly lower (Ki = 64 nM), and it had very low affinity for 5-HT2A serotonin receptors (Ki = 2,400 nM). This represents a 42-fold selectivity for H1 over M1 receptors and a 1600-fold selectivity over 5-HT2A receptors.
| Evidence Dimension | Receptor Binding Affinity (Ki) |
| Target Compound Data | H1 Receptor: Ki = 1.5 nM |
| Comparator Or Baseline | M1 Muscarinic Receptor: Ki = 64 nM; 5-HT2A Receptor: Ki = 2,400 nM |
| Quantified Difference | 42.7x more selective for H1 vs. M1; 1600x more selective for H1 vs. 5-HT2A. |
| Conditions | Radioligand binding assay, guinea-pig cerebral cortex membranes. |
This selectivity profile makes (+-)-Dimethindene a useful tool compound for specifically interrogating H1 receptor pathways with minimal off-target effects on M1 muscarinic or 5-HT2A systems.
The free base form is the appropriate choice for synthetic routes requiring the nucleophilic character of the dimethylamino group or solubility in organic solvents like toluene, THF, or DMSO, where the maleate salt is unsuitable.
For developing formulations in non-aqueous or low-polarity vehicles, such as ointments or organic-based solutions, the solubility profile of (+-)-Dimethindene free base is necessary for achieving homogeneity and bioavailability.
As a racemate, this compound serves as an essential baseline or starting material for studies investigating the stereospecific activity of H1 antagonists or for developing and validating chiral separation methods.
Irritant;Environmental Hazard